4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-iodo-1-isobutyl-5-methyl-1H-pyrazole with a suitable pyridine derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
- 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
- 4-(4-fluoro-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
Uniqueness
4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of the iodine atom, which can be used as a handle for further functionalization. The iodine atom also imparts specific electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.
Properties
Molecular Formula |
C13H16IN3 |
---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
4-[4-iodo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C13H16IN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-4-6-15-7-5-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
HJTYAAWCJUGPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=CC=NC=C2)I |
Origin of Product |
United States |
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